REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:6][N:5]=[N:4]1.[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>S1(CCCC1)(=O)=O>[CH2:13]([N:3]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:6][N:5]=[N:4]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
N1N=NN=C1C(=O)OCC
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 20 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 60°-65° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The mixture was then poured onto ice (25 g)
|
Type
|
CUSTOM
|
Details
|
the resulting oil was separated off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in diethyl ether (35 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with a further quantity of diethyl ether (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the ether under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=NN=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 117.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |